1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Übersicht
Beschreibung
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a chemical compound with the molecular weight of 206.67 . It is also known as this compound hydrochloride . The compound is typically in the form of a white to yellow solid .
Synthesis Analysis
The synthesis of 1,4-diazaspiro[5.5]undecan-3-one and its analogues are useful in the preparation of pharmaceutical compounds . The process involves the use of a reaction medium such as dimethylformamide, diethylether, pyridine, and the like from about room temperature to about 100° C. using an excess of a halogenating agent .Molecular Structure Analysis
The InChI code for this compound is1S/C8H14N2O2.ClH/c11-7-5-12-8 (6-10-7)1-3-9-4-2-8;/h9H,1-6H2, (H,10,11);1H
. This indicates the presence of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a white to yellow solid . Its molecular weight is 206.67 .Wissenschaftliche Forschungsanwendungen
Antihypertensive Applications
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one compounds have been studied for their antihypertensive properties. For instance, a series of 9-substituted derivatives were prepared and evaluated in spontaneously hypertensive rats. The compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one showed potent antihypertensive activity, predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Treatment of Chronic Kidney Diseases
Another application is in treating chronic kidney diseases. Trisubstituted ureas based on 1-oxa-4,9-diazaspiro[5.5]undecane were identified as potent soluble epoxide hydrolase (sEH) inhibitors. These compounds, particularly compound 19, exhibited excellent sEH inhibitory activity and bioavailability, effectively lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014).
CCR5 Antagonists for Viral Infections
This compound derivatives have also been explored as CCR5 antagonists, useful in treating viral infections. The replacement of the cyclic carbamate in previously known templates led to the discovery of novel CCR5 antagonists with significant antiviral potency and selectivity. One such compound demonstrated an attractive combination of antiviral potency and pharmacokinetic profile (Yang et al., 2009).
Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Treatment
In the field of pain management, certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual µ-opioid receptor agonists and σ1 receptor antagonists. These compounds, like 15au and EST73502,showed balanced dual profiles with potent analgesic activity and were found to be effective in treating pain with reduced adverse effects compared to traditional opioids (García et al., 2019); (García et al., 2020).
CCR8 Antagonists for Respiratory Diseases
3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives are known as CCR8 antagonists, showing potential in treating respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. These compounds were found to be particularly useful in treating chemokine-mediated diseases (Norman, 2007).
Synthesis and Chemical Properties
Research has also focused on the synthesis and properties of this compound derivatives. For example, studies on the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives have provided insights into the chemistry of these compounds (Rahman et al., 2013). Additionally, research on the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones has expanded the understanding of the chemical reactions and properties of these compounds (Ahmed et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor.
Mode of Action
This compound acts as a dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . It exhibits agonism at the MOR and antagonism at the σ1R . This means it activates the MOR and inhibits the σ1R, leading to a series of downstream effects.
Biochemical Pathways
The activation of the MOR leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic AMP. This results in the opening of potassium channels, hyperpolarization of the neuron, and inhibition of calcium channels, reducing neurotransmitter release . The antagonism of the σ1R can modulate calcium signaling and influence various ion channels, neurotransmitter systems, and cellular processes.
Result of Action
The dual action of this compound at the MOR and σ1R results in potent analgesic activity . Its action at the MOR provides pain relief, while its antagonism at the σ1R may enhance the analgesic effects and reduce certain side effects associated with opioid use .
Zukünftige Richtungen
The future directions for research on 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one could involve further exploration of its potential therapeutic applications. For instance, research could focus on its potential use in the treatment of disorders involving abnormal cellular proliferation . Additionally, further studies could be conducted to better understand its chemical reactions and mechanism of action .
Eigenschaften
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZILMRSSGKFWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516728 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84243-25-4 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84243-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for the antihypertensive effects observed with 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?
A2: While further research is needed to fully elucidate the mechanism, pharmacological evaluation suggests that 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one primarily exerts its antihypertensive effects through peripheral alpha 1-adrenoceptor blockade []. This mechanism is supported by the observation that ring-opened analogues of this compound, possessing similar functionalities but lacking the spirocyclic structure, exhibit significantly reduced antihypertensive activity []. This highlights the importance of the intact spirocyclic system for potent interaction with the presumed alpha 1-adrenoceptor target.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.